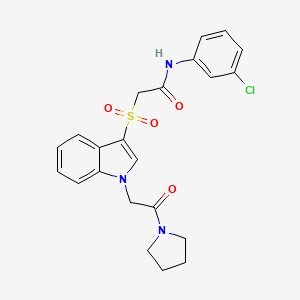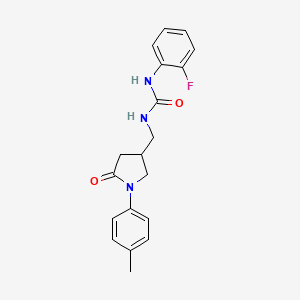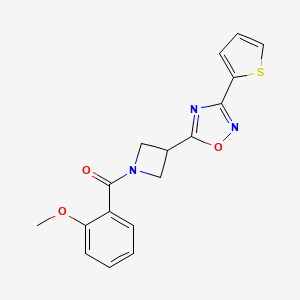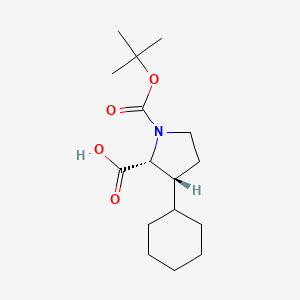![molecular formula C20H25N3O6 B2531566 1-({(3,4-ジメトキシフェネチル)[(2,5-ジオキソ-1-ピロリジニル)メチル]アミノ}メチル)ジヒドロ-1H-ピロール-2,5-ジオン CAS No. 866041-23-8](/img/structure/B2531566.png)
1-({(3,4-ジメトキシフェネチル)[(2,5-ジオキソ-1-ピロリジニル)メチル]アミノ}メチル)ジヒドロ-1H-ピロール-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione, is a heterocyclic compound that appears to be a derivative of pyrrolidine-2,3-dione. Heterocyclic compounds with a pyrrolidine-2,3-dione core are significant due to their presence in nature and their valuable biological activities. The interest in synthesizing derivatives of 3-pyrroline-2-one and pyrrolidine-2,3-dione is growing among organic and medicinal chemists due to their potential applications .
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives can involve multi-component reactions, as indicated by the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one . This precursor can further react with aliphatic amines to yield trisubstituted pyrrolidine-2,3-diones. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic route involving initial formation of a pyrrolidine-2,3-dione core followed by subsequent functionalization steps is employed.
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed using various spectroscopic techniques, including 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS) . These methods allow for the determination of the compound's structure, including the positions of substituents on the heterocyclic core.
Chemical Reactions Analysis
The thermolysis of related compounds, such as 4-acyl-1-[(diphenylmethylidene)amino]-5-methoxycarbonyl-1Н-pyrrole-2,3-diones, can lead to the formation of pyrazolodioxazines through a [4+2]-cycloaddition with arylcarbaldehydes . The resulting products, such as methyl 2-aryl-8-acyl-4,4-diphenyl-4H-pyrazolo[5,1-d][1,3,5]dioxazine-7-carboxylates, have their structures confirmed by X-ray diffraction analysis. This suggests that the compound may also undergo similar cycloaddition reactions, given the presence of reactive sites within its molecular framework.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione are not provided in the papers, it can be inferred that the compound would exhibit properties typical of pyrrolidine-2,3-dione derivatives. These properties may include solubility in organic solvents, potential for hydrogen bonding due to the presence of dioxo groups, and the ability to participate in various chemical reactions due to its functional groups .
科学的研究の応用
抗がん特性
この化合物は、潜在的な抗がん活性を示します。研究者は、特に細胞増殖の阻害とアポトーシスの誘導において、がん細胞株に対するその影響を調査してきました。 その正確なメカニズムと潜在的な臨床応用を理解するためには、さらなる研究が必要です .
抗炎症活性
この化合物は、前臨床研究において抗炎症作用を示しています。炎症性経路を調節し、炎症関連の損傷を軽減する可能性があります。 研究者は、炎症性疾患の治療におけるその潜在的な使用を調査しています .
抗酸化作用
その独特の化学構造により、この化合物は抗酸化剤として作用します。フリーラジカルを捕捉し、細胞を酸化ストレスから保護します。 その抗酸化能力に関する調査は、酸化損傷の予防における用途につながる可能性があります .
神経保護の可能性
研究によると、この化合物は神経保護作用を持つ可能性があります。酸化ストレス、炎症、または興奮毒性によって引き起こされる損傷から神経細胞を保護する可能性があります。 研究者は、神経変性疾患におけるその役割を調査しています .
抗ウイルス活性
予備的な研究によると、この化合物は抗ウイルス特性を示しています。ウイルスの複製や宿主細胞への侵入を妨げる可能性があります。 科学者は、抗ウイルス薬としてのその可能性を研究しています .
特性
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-15-4-3-14(11-16(15)29-2)9-10-21(12-22-17(24)5-6-18(22)25)13-23-19(26)7-8-20(23)27/h3-4,11H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOWKKTPSCRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)


![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)





![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)